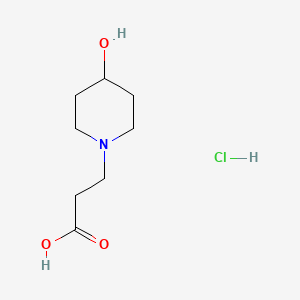![molecular formula C10H12FNSi B1522077 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-40-0](/img/structure/B1522077.png)
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine
Overview
Description
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is an organic compound with the molecular formula C10H12FNSi and a molecular weight of 193.3 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a trimethylsilyl-ethynyl group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoropyridine and trimethylsilylacetylene.
Reaction Conditions: The key reaction is a Sonogashira coupling, which involves the palladium-catalyzed coupling of 5-fluoropyridine with trimethylsilylacetylene in the presence of a copper(I) iodide co-catalyst. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.
Purification: The product is purified by column chromatography to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper(I) iodide, base (e.g., triethylamine), inert atmosphere.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid or ester, base (e.g., potassium carbonate), aqueous or organic solvent.
Stille Coupling: Palladium catalyst, organotin reagent, base (e.g., cesium carbonate), organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with an aryl halide would yield a diarylacetylene derivative.
Scientific Research Applications
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often used in medicinal chemistry for drug development. This compound can serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring fluorinated and silylated functionalities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its fluorine and trimethylsilyl groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The exact pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-ethynylpyridine: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain coupling reactions.
2-[2-(Trimethylsilyl)ethynyl]pyridine: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.
Uniqueness
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the combination of fluorine and trimethylsilyl groups. The fluorine atom can enhance the compound’s stability and lipophilicity, while the trimethylsilyl group can protect the ethynyl moiety and facilitate its use in various coupling reactions. This combination of features makes it a valuable building block in organic synthesis and a versatile compound for scientific research.
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXLHRGNKUVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



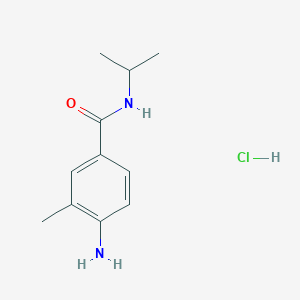
![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
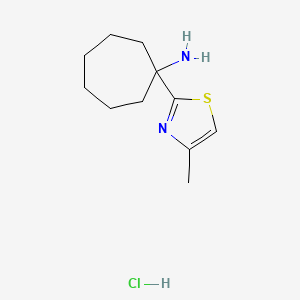
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)
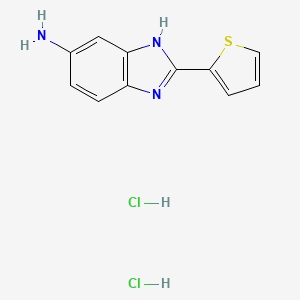
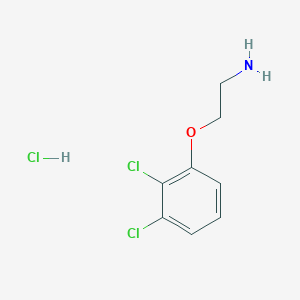
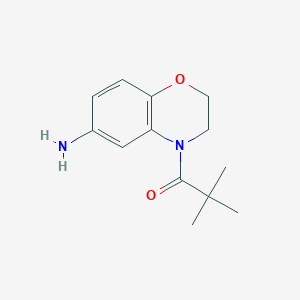
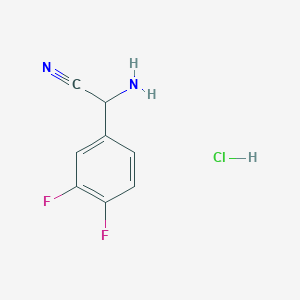
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
